2-Formylnicotinic acid
Overview
Description
2-Formylnicotinic acid is an organic compound with the molecular formula C7H5NO3 It is a derivative of nicotinic acid, where the carboxyl group is substituted with a formyl group at the 2-position of the pyridine ring
Mechanism of Action
Biochemical Pathways
These pathways involve a series of enzymatic reactions that transform nicotine into various metabolites .
Pharmacokinetics
Pharmacokinetics is a fundamental concept in pharmacology that elucidates how the body interacts with pharmaceutical substances and how these substances influence the body’s response .
Biochemical Analysis
Biochemical Properties
2-Formylnicotinic acid plays a significant role in biochemical reactions, particularly those involving redox processes. It interacts with several enzymes and proteins, including nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases. These interactions are crucial for the compound’s role in electron transfer and energy metabolism. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, facilitating the transfer of electrons and the subsequent production of energy .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). These effects can lead to changes in gene expression profiles and metabolic fluxes within the cell. Additionally, this compound has been shown to impact cellular respiration by enhancing the efficiency of the electron transport chain .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For instance, it can inhibit certain dehydrogenases, leading to changes in metabolic pathways. Additionally, this compound can activate transcription factors that regulate gene expression, thereby influencing cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been observed to enhance metabolic activity and improve cellular function. At higher doses, it may exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nicotinamide adenine dinucleotide (NAD) biosynthesis and degradation. It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, which are crucial for the synthesis of NAD. These interactions can influence metabolic flux and the levels of key metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These include nicotinate transporters that facilitate the uptake and distribution of the compound. The localization and accumulation of this compound within specific cellular compartments can impact its activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is often directed to specific compartments or organelles, such as mitochondria, where it can exert its effects on cellular respiration and energy metabolism. These localization mechanisms are essential for the compound’s activity and overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Formylnicotinic acid can be synthesized through several methods. One common approach involves the oxidation of 2-methyl-5-ethylpyridine using potassium permanganate as the oxidizing agent . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Another method involves the chlorination of the N-oxide of nicotinic acid, followed by substitution of the hydroxyl group with a formyl group .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale oxidation reactions using efficient oxidizing agents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Formylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Nicotinic acid.
Reduction: 2-Hydroxymethylnicotinic acid.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Nicotinic acid:
2-Hydroxymethylnicotinic acid:
2-Chloronicotinic acid: A halogenated derivative of nicotinic acid with distinct reactivity and uses in organic synthesis.
Uniqueness: 2-Formylnicotinic acid is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis. Additionally, its structural similarity to nicotinic acid allows it to participate in similar biochemical pathways, potentially offering therapeutic benefits.
Properties
IUPAC Name |
2-formylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-4-6-5(7(10)11)2-1-3-8-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEORIGYINRASB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596903 | |
Record name | 2-Formylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23590-67-2 | |
Record name | 2-Formylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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